molecular formula C14H20N4S B2951147 4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione CAS No. 440334-03-2

4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione

Cat. No.: B2951147
CAS No.: 440334-03-2
M. Wt: 276.4
InChI Key: OCRGVHSQOIGXJD-UHFFFAOYSA-N
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Description

4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione is a compound belonging to the quinazoline family, which is known for its diverse biological activities.

Biochemical Analysis

Biochemical Properties

Enzyme Interactions: DEAQ may interact with several enzymes and proteins within biochemical pathways. While specific studies on DEAQ are limited, we can draw insights from related quinazoline compounds. For instance, some quinazolinones exhibit α-glucosidase inhibitory activity . Therefore, it’s plausible that DEAQ might also influence α-glucosidase or other enzymes involved in carbohydrate metabolism.

Temporal Effects

Long-T:

Preparation Methods

The synthesis of 4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione typically involves the reaction of anthranilic acid derivatives with appropriate amines under specific conditions. One common method involves the amidation of 2-aminobenzoic acid derivatives followed by cyclization to form the quinazoline ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione has been explored for its applications in various fields:

Comparison with Similar Compounds

4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione can be compared with other quinazoline derivatives such as:

What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

4-[2-(diethylamino)ethylamino]-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4S/c1-3-18(4-2)10-9-15-13-11-7-5-6-8-12(11)16-14(19)17-13/h5-8H,3-4,9-10H2,1-2H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRGVHSQOIGXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC(=S)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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